N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the piperazine moiety: The pyridazine core is then reacted with piperazine, which can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Benzylation and chlorobenzoylation:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzoyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
N-benzyl-6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-amine can be compared with other similar compounds such as:
N-benzyl-6-chloro-1,3-benzothiazol-2-amine: This compound has a similar benzyl group but differs in the core structure, which is a benzothiazole instead of a pyridazine.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have a similar piperazine moiety but differ in the core structure and substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C22H22ClN5O |
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Molecular Weight |
407.9 g/mol |
IUPAC Name |
[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C22H22ClN5O/c23-19-8-4-7-18(15-19)22(29)28-13-11-27(12-14-28)21-10-9-20(25-26-21)24-16-17-5-2-1-3-6-17/h1-10,15H,11-14,16H2,(H,24,25) |
InChI Key |
GKQJKIHOPIAXRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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